molecular formula C26H31NO3 B12615127 N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-12-8

N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B12615127
CAS No.: 920270-12-8
M. Wt: 405.5 g/mol
InChI Key: OVYYNTYHZQCHRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with octyloxybiphenylamine under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The furan ring and biphenyl structure allow it to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide: Another furan derivative with different substituents.

    N-(Furan-2-ylmethyl)-4-methoxybenzamide: A compound with a methoxy group instead of an octyloxy group.

Uniqueness

N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

This detailed article provides a comprehensive overview of N-[(Furan-2-yl)methyl]-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920270-12-8

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-octoxyphenyl)benzamide

InChI

InChI=1S/C26H31NO3/c1-2-3-4-5-6-7-18-29-24-16-14-22(15-17-24)21-10-12-23(13-11-21)26(28)27-20-25-9-8-19-30-25/h8-17,19H,2-7,18,20H2,1H3,(H,27,28)

InChI Key

OVYYNTYHZQCHRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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